molecular formula C9H12N2O2 B3011518 2-[(Oxolan-2-yl)methoxy]pyrazine CAS No. 2196214-03-4

2-[(Oxolan-2-yl)methoxy]pyrazine

Cat. No.: B3011518
CAS No.: 2196214-03-4
M. Wt: 180.207
InChI Key: QOIVSJQPNXUEEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Oxolan-2-yl)methoxy]pyrazine is a chemical compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in flavorings and fragrances. This particular compound features a pyrazine ring substituted with an oxolan-2-ylmethoxy group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxolan-2-yl)methoxy]pyrazine typically involves the reaction of pyrazine with oxolan-2-ylmethanol under specific conditions. One common method includes:

    Starting Materials: Pyrazine and oxolan-2-ylmethanol.

    Catalysts: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with a solvent like dichloromethane or toluene.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(Oxolan-2-yl)methoxy]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the oxolan-2-ylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of pyrazine carboxylic acids.

    Reduction: Formation of pyrazine derivatives with reduced functional groups.

    Substitution: Formation of various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

2-[(Oxolan-2-yl)methoxy]pyrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of flavorings and fragrances due to its aromatic properties.

Comparison with Similar Compounds

Similar Compounds

    Methoxypyrazine: Known for its strong odor and used in flavorings.

    Isopropyl methoxy pyrazine: Used as a defensive chemical by certain insects.

    Pyrrolo[1,2-a]pyrazine: Exhibits antibacterial and antifungal activities.

Uniqueness

2-[(Oxolan-2-yl)methoxy]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in the flavor and fragrance industry.

Biological Activity

2-[(Oxolan-2-yl)methoxy]pyrazine is an organic compound belonging to the pyrazine family, which has garnered interest due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, presenting a comprehensive overview of current research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazine ring substituted with an oxolane (tetrahydrofuran) moiety. This unique structure may contribute to its biological activity, particularly in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : There is emerging evidence that derivatives of pyrazine can induce apoptosis in cancer cells, potentially inhibiting tumor growth.
  • Anti-inflammatory Effects : Some studies have indicated that compounds within the pyrazine family can modulate inflammatory pathways.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may include:

  • Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, studies on related pyrazine derivatives demonstrated their ability to inhibit leukemic cell proliferation by inducing cell cycle arrest at specific phases .
  • Cytokine Modulation : Research has indicated that some pyrazines can influence the release of pro-inflammatory cytokines, thereby affecting inflammation and immune response .
  • Interaction with Biomolecules : The presence of functional groups in the compound allows it to form interactions with various biomolecules, potentially altering their functions and impacting cellular processes.

Anticancer Activity

A study focusing on the anticancer effects of pyrazine derivatives found that specific compounds could significantly inhibit the proliferation of various cancer cell lines. For example, a related pyrazine derivative was shown to induce apoptosis in leukemic cells through modulation of cell cycle progression .

Antimicrobial Properties

Another investigation into the antimicrobial properties of similar compounds revealed limited but significant activity against specific bacterial pathogens. The study highlighted that structural modifications could enhance antimicrobial efficacy .

Study FocusFindings
Anticancer ActivityInduction of apoptosis in leukemic cells; cell cycle arrest observed.
Antimicrobial ActivityLimited activity against certain bacteria; structural modifications enhance efficacy.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available pyrazine derivatives and incorporating the oxolane moiety through etherification or similar methods.

Properties

IUPAC Name

2-(oxolan-2-ylmethoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-8(12-5-1)7-13-9-6-10-3-4-11-9/h3-4,6,8H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIVSJQPNXUEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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